1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H18ClF3N4O3 and its molecular weight is 442.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic molecule that incorporates several pharmacologically relevant moieties, including a chlorophenyl group, a trifluoromethyl group, and an oxadiazole ring. This structural complexity suggests potential biological activities that merit detailed investigation.
Chemical Structure
The molecular formula of the compound is C18H19ClF3N5O, with a molecular weight of approximately 405.82 g/mol. The presence of the oxadiazole ring is significant due to its known biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its potential as an acetylcholinesterase inhibitor and for its effectiveness against several bacterial strains.
Antimicrobial Activity
Studies have demonstrated that related compounds with oxadiazole rings show moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. For instance, in a study on synthesized derivatives of oxadiazole, it was found that certain compounds exhibited significant inhibition against these bacteria, suggesting that the incorporation of the oxadiazole moiety enhances antimicrobial properties .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor was assessed through in vitro assays. Compounds with similar structures have shown promising results, with some exhibiting IC50 values indicating strong inhibitory activity. This suggests that the compound may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity:
- Chlorophenyl Group : The presence of the chlorine atom is crucial for increasing lipophilicity and potentially improving binding affinity to biological targets.
- Trifluoromethyl Group : This group is known to enhance metabolic stability and can also influence the electronic properties of the molecule.
- Oxadiazole Ring : The oxadiazole moiety contributes to the overall biological activity due to its ability to participate in hydrogen bonding and π-stacking interactions with target proteins.
Case Studies
- Antibacterial Screening : A series of synthesized compounds containing similar structural features were screened against various bacterial strains. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values lower than 10 µg/mL against Bacillus subtilis.
- Neuropharmacological Studies : In a recent study, derivatives featuring the oxadiazole ring were tested for their effects on cholinergic signaling pathways. Results indicated significant inhibition of acetylcholinesterase activity, supporting their potential use in cognitive enhancement therapies.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉ClF₃N₅O |
Molecular Weight | 405.82 g/mol |
Antimicrobial Activity (MIC) | < 10 µg/mL against Bacillus subtilis |
Acetylcholinesterase IC50 | Varies (specific values pending) |
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O3/c20-13-1-3-14(4-2-13)27-10-12(9-15(27)28)17(29)26-7-5-11(6-8-26)16-24-25-18(30-16)19(21,22)23/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWJANUKQAIDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。